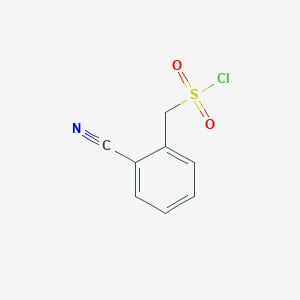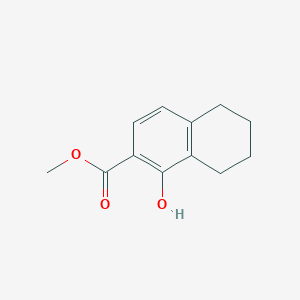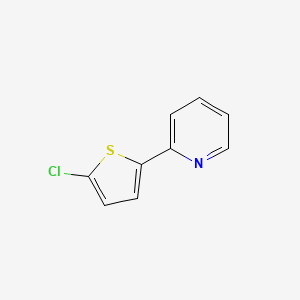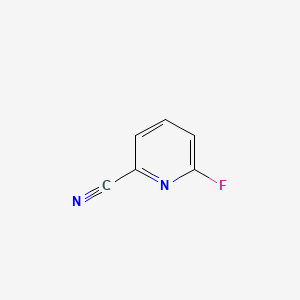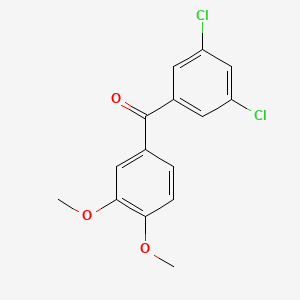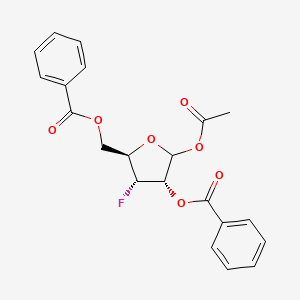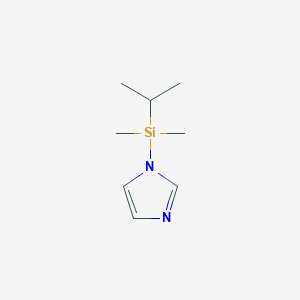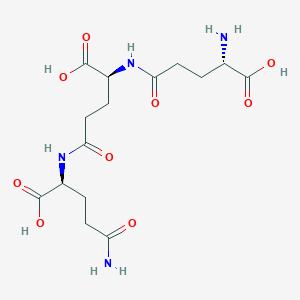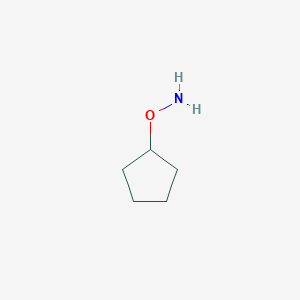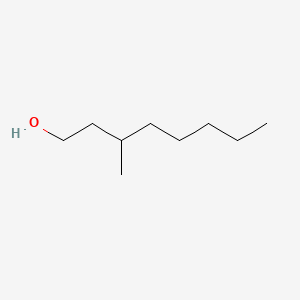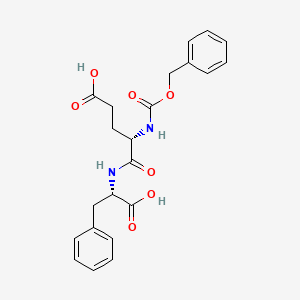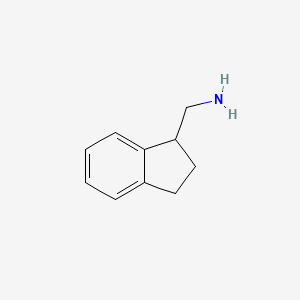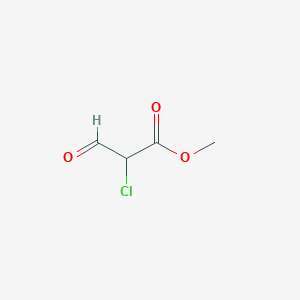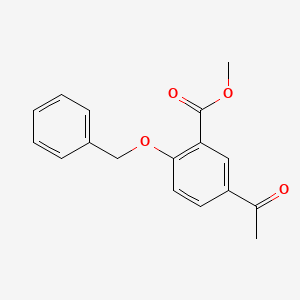
Methyl 5-acetyl-2-(benzyloxy)benzoate
Descripción general
Descripción
“Methyl 5-acetyl-2-(benzyloxy)benzoate” is a chemical compound with the molecular formula C17H16O4 . It is used as a solvent in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “Methyl 5-acetyl-2-(benzyloxy)benzoate” involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . This is then brominated with a suitable brominating agent in one or more suitable solvents in the presence of an acid catalyst to obtain methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .Molecular Structure Analysis
The molecular structure of “Methyl 5-acetyl-2-(benzyloxy)benzoate” is characterized by an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da . The chemical formula is C17H16O4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 5-acetyl-2-(benzyloxy)benzoate” include benzylating and brominating reactions . The benzylating reaction involves the addition of a benzyl group to methyl-5-acetyl-2-hydroxybenzoate . The brominating reaction involves the addition of a bromine atom to the benzylated product .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-acetyl-2-(benzyloxy)benzoate” include a molecular formula of C17H16O4, an average mass of 284.306 Da, and a monoisotopic mass of 284.104858 Da .Aplicaciones Científicas De Investigación
Preparation of Salmeterol and its Intermediates
- Summary of the Application : “Methyl 5-acetyl-2-(benzyloxy)benzoate” is used in the preparation of Salmeterol and its intermediates . Salmeterol is a medication used to treat asthma and chronic obstructive pulmonary disease (COPD).
- Methods of Application or Experimental Procedures : The preparation process involves two main steps :
- Results or Outcomes Obtained : The result of this process is the successful synthesis of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is an intermediate in the production of Salmeterol .
Solvent in Pharmaceutical Industry
- Summary of the Application : “Methyl 5-acetyl-2-(benzyloxy)benzoate” is used as a solvent in the pharmaceutical industry .
- Methods of Application or Experimental Procedures : The compound can be used to dissolve other substances during the manufacturing process of pharmaceutical products .
- Results or Outcomes Obtained : The use of this compound as a solvent can facilitate the production of various pharmaceutical products .
Synthesis of Bentazon and Anthranilate Compounds
- Summary of the Application : This compound is an important intermediate for the synthesis of bentazon and anthranilate compounds .
- Methods of Application or Experimental Procedures : It can be used to prepare herbicides and fungicides .
- Results or Outcomes Obtained : The result of this process is the successful synthesis of herbicides and fungicides .
Synthesis of Camptothecin and Benzodiazepine Alkaloids
- Summary of the Application : This compound can participate in the synthesis of camptothecin and benzodiazepine alkaloids circumdatin F and circumdatin C for the preparation of anticancer drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes Obtained : The result of this process is the successful synthesis of anticancer drugs .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-acetyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBVZNHYLQHOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494708 | |
| Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetyl-2-(benzyloxy)benzoate | |
CAS RN |
27475-09-8 | |
| Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

